Azidoethyl-SS-ethylazide

Overview

Description

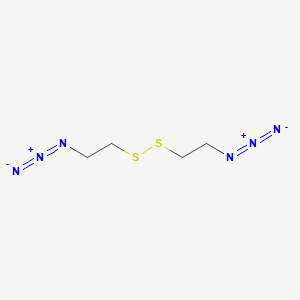

Azidoethyl-SS-ethylazide is a cleavable linker used in the synthesis of antibody-drug conjugates. This compound is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. It can also undergo strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups .

Mechanism of Action

Target of Action

Azidoethyl-SS-ethylazide is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are molecules containing Alkyne groups . It can also interact with molecules containing DBCO or BCN groups .

Mode of Action

This compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is a type of click chemistry, which is a term used to describe reactions that are high yielding, wide in scope, create only byproducts that can be removed without chromatography, are stereospecific, simple to perform, and can be conducted in easily removable or benign solvents . In addition to CuAAc, this compound can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

As a cleavable adc linker, it plays a crucial role in the mechanism of action of adcs . ADCs are designed to harness the targeting ability of monoclonal antibodies by linking them to cytotoxic agents . The ADCs can bind to antigens on the surface of cancer cells and be internalized, leading to the release of the cytotoxic drug .

Result of Action

The result of this compound’s action is the formation of ADCs . These ADCs are comprised of an antibody to which is attached an ADC cytotoxin through the ADC linker . This allows the cytotoxic drug to be specifically delivered to target cells, thereby reducing the impact on healthy cells .

Biochemical Analysis

Biochemical Properties

Azidoethyl-SS-ethylazide plays a crucial role in biochemical reactions, particularly in the synthesis of ADCs. It interacts with various enzymes, proteins, and other biomolecules. The azide group in this compound can react with alkyne-containing molecules through CuAAC, a reaction catalyzed by copper ions. This reaction is highly specific and efficient, making this compound a valuable tool in bioconjugation and labeling studies .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In the context of ADCs, the compound facilitates the targeted delivery of cytotoxic drugs to cancer cells, thereby affecting cell viability and proliferation. The cleavable nature of this compound allows for the controlled release of the drug within the target cells, minimizing off-target effects and enhancing therapeutic efficacy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The azide group enables the compound to undergo CuAAC and SPAAC reactions, forming stable triazole linkages with alkyne-containing molecules. This mechanism is essential for the synthesis of ADCs, where this compound acts as a linker between the antibody and the cytotoxic drug .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under standard storage conditions, but its stability may decrease over extended periods or under harsh conditions. Degradation of this compound can impact its efficacy in biochemical reactions and ADC synthesis. Long-term studies have shown that the compound maintains its activity for several months when stored at -20°C .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively facilitates the targeted delivery of cytotoxic drugs, leading to significant tumor regression. At high doses, this compound may exhibit toxic or adverse effects, including off-target cytotoxicity and immune responses. Careful dosage optimization is essential to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a cleavable linker in ADCs. The compound interacts with enzymes and cofactors that facilitate its cleavage and release of the cytotoxic drug within target cells. This process is crucial for the therapeutic efficacy of ADCs, as it ensures the selective delivery and activation of the drug at the tumor site .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and the presence of specific transport mechanisms. These interactions are essential for the targeted delivery of ADCs and the controlled release of the cytotoxic drug .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is critical for the effective synthesis and function of ADCs, as it ensures the precise delivery and activation of the cytotoxic drug within target cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azidoethyl-SS-ethylazide is synthesized through a series of chemical reactions involving the introduction of azide groups to an ethyl backbone. The synthesis typically involves the reaction of ethyl disulfide with sodium azide under controlled conditions to introduce the azide groups. The reaction is carried out in an organic solvent such as dimethylformamide, and the product is purified using chromatographic techniques .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the azide introduction .

Chemical Reactions Analysis

Types of Reactions

Azidoethyl-SS-ethylazide undergoes several types of chemical reactions, including:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne in the presence of a copper catalyst

Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and involves the reaction of the azide group with strained alkynes such as dibenzocyclooctyne or bicyclononyne

Common Reagents and Conditions

Copper-catalyzed azide-alkyne cycloaddition: Common reagents include copper sulfate and sodium ascorbate as the reducing agent. .

Strain-promoted alkyne-azide cycloaddition: This reaction does not require a catalyst and is carried out in an organic solvent such as dimethyl sulfoxide at room temperature

Major Products

The major products formed from these reactions are triazole derivatives, which are stable and can be further functionalized for various applications .

Scientific Research Applications

Azidoethyl-SS-ethylazide has a wide range of scientific research applications, including:

Chemistry: It is used as a linker in the synthesis of complex molecules and polymers through click chemistry reactions

Biology: It is employed in the labeling and modification of biomolecules such as proteins and nucleic acids

Medicine: It is used in the development of antibody-drug conjugates for targeted drug delivery in cancer therapy

Industry: It is utilized in the production of advanced materials and nanotechnology applications

Comparison with Similar Compounds

Similar Compounds

Azidoethyl-SS-ethylazide: Contains an azide group and a disulfide linkage, making it cleavable and suitable for applications requiring reversible linkages

Azidoethyl-SS-ethylamine: Similar structure but contains an amine group instead of an azide, making it less reactive in click chemistry reactions

Azidoethyl-SS-ethylthiol: Contains a thiol group, which can form disulfide bonds but is less suitable for click chemistry reactions

Uniqueness

This compound is unique due to its cleavable disulfide linkage and high reactivity in click chemistry reactions. This makes it particularly valuable in the synthesis of antibody-drug conjugates and other applications requiring stable yet reversible linkages .

Properties

IUPAC Name |

1-azido-2-(2-azidoethyldisulfanyl)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N6S2/c5-9-7-1-3-11-12-4-2-8-10-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKSDZXTWAVSIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCN=[N+]=[N-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine](/img/structure/B605738.png)

![1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B605739.png)

![(5z)-5-{2-[(3r)-3-Aminopiperidin-1-Yl]-3-(Propan-2-Yloxy)benzylidene}-1,3-Thiazolidine-2,4-Dione](/img/structure/B605747.png)